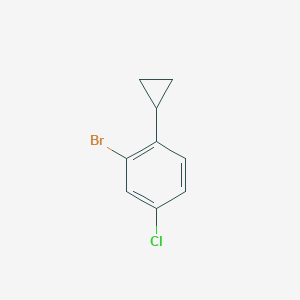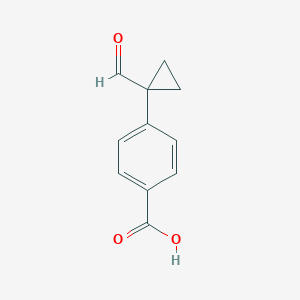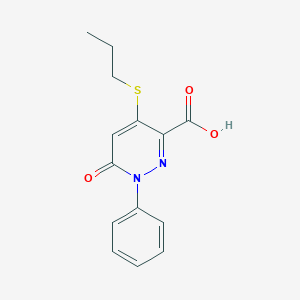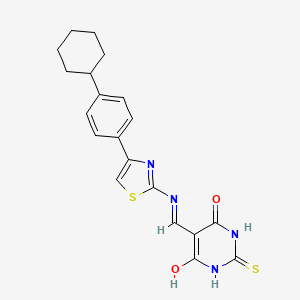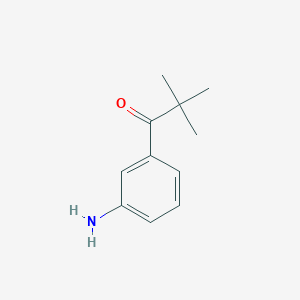
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of specific precursors under controlled conditions. For example, the synthesis and characterization of similar compounds have been achieved through reactions involving elemental analysis, FT-IR, 1H NMR, 13CNMR, and single crystal X-ray diffraction techniques (Kant, Maiti, Awasthi, & Agarwal, 2014). These methods provide detailed insights into the chemical structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one has been elucidated using X-ray diffraction techniques, revealing their crystalline forms and space groups. The detailed molecular geometry, including bond lengths and angles, has been determined, offering insights into the compounds' three-dimensional arrangement and the nature of their intermolecular interactions, such as hydrogen bonding patterns (Kant et al., 2014).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity with various chemical agents, showcasing their ability to undergo transformations such as N-alkylation, hydrolysis, and reactions with acids and bases. The stability of these compounds under different chemical conditions has also been documented, providing a foundation for their potential applications in synthetic chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding how these compounds can be processed and applied in various domains. Studies on similar compounds have provided detailed descriptions of their physical characteristics, such as crystallinity and thermal stability, which are essential for their practical applications (Zhao, Liu, Li, Fan, & Yang, 2009).
Chemical Properties Analysis
The chemical properties of 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one and its analogs include their reactivity towards various chemical reagents, the nature of their chemical bonds, and their behavior in different chemical reactions. Such properties are crucial for their application in organic synthesis, pharmaceuticals, and material science (Arai et al., 1998).
Wissenschaftliche Forschungsanwendungen
DNA Adduct Formation and Carcinogenicity
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one and its derivatives have been studied for their roles in DNA adduct formation, a process where compounds chemically bind to DNA, potentially leading to mutations and cancer. For instance, 3,2'-Dimethyl-4-aminobiphenyl (DMAB), a compound structurally related to 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one, has been investigated for its DNA adduct formation in rats. It was found that DNA adduct formation did not solely determine the carcinogenic organotropism of DMAB, suggesting that other factors, such as cell proliferation and promotion by exogenous agents, may play significant roles. Moreover, the study indicated a correlation between adduct levels and carcinogenic potential for individual target organs or tissues (Shirai et al., 1994).
Potential as Antimalarial Agent
Research has also explored the potential of chalcone derivatives related to 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one in treating malaria. A study tested the antiplasmodial activity of (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one, finding that it acted as an antimalarial by inhibiting hemozoin formation and increasing the number of stomatocytes (Wijayanti et al., 2018).
Anticonvulsant and AMPA Receptor Antagonist
Derivatives of 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one have been synthesized and evaluated for their anticonvulsant effects. These compounds have shown significant activity as anticonvulsants, with the 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones particularly effective against seizures induced by auditory stimulation in mice. Furthermore, these derivatives have been found to be antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, contributing to their anticonvulsant properties (Chimirri et al., 1997).
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYUQEZTLWDZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
908269-77-2 | |
| Record name | 1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)
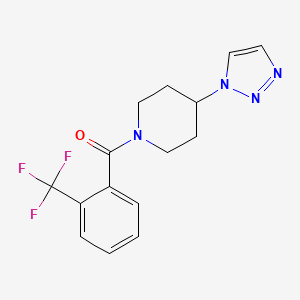
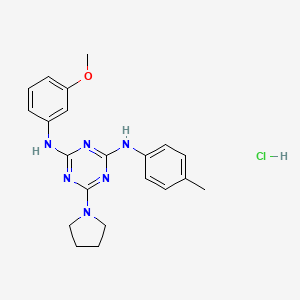
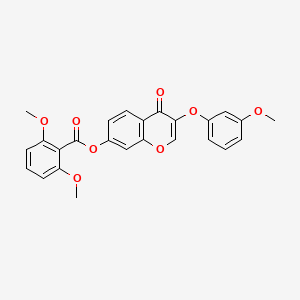
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)
